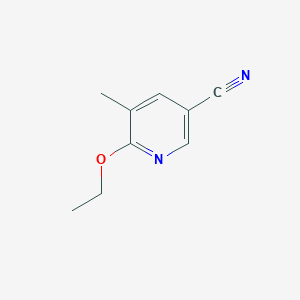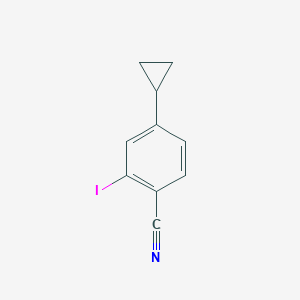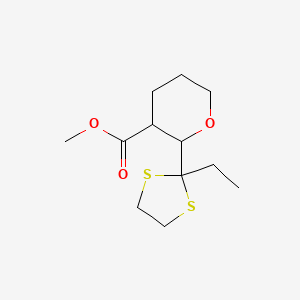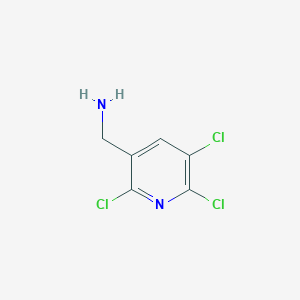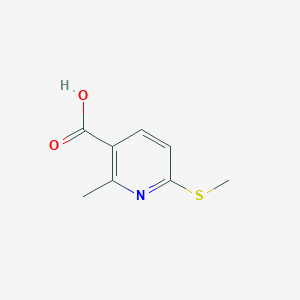
2-Methyl-6-(methylthio)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-6-(methylthio)nicotinic acid is an organic compound with the molecular formula C8H9NO2S It belongs to the class of nicotinic acids, which are derivatives of pyridine This compound is characterized by the presence of a methyl group at the second position and a methylthio group at the sixth position of the nicotinic acid structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(methylthio)nicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-methyl-6-chloronicotinic acid.
Substitution Reaction: The chlorine atom in 2-methyl-6-chloronicotinic acid is substituted with a methylthio group using sodium methylthiolate (CH3SNa) as the nucleophile.
Reaction Conditions: This substitution reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (around 100-120°C) to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
2-Methyl-6-(methylthio)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2 or m-CPBA in an organic solvent like dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures (0-5°C).
Substitution: Sodium methylthiolate (CH3SNa) in DMSO at elevated temperatures (100-120°C).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: 2-Methyl-6-(methylthio)nicotinol.
Substitution: Various substituted nicotinic acids depending on the nucleophile used.
科学研究应用
2-Methyl-6-(methylthio)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid.
Medicine: Research into its potential therapeutic effects, particularly in the modulation of nicotinic receptors, is ongoing.
Industry: It can serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-Methyl-6-(methylthio)nicotinic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of the methylthio group can influence the binding affinity and specificity of the compound towards these targets. For example, it may act as an inhibitor of certain enzymes by mimicking the natural substrate and blocking the active site.
相似化合物的比较
Similar Compounds
2-Methyl-6-chloronicotinic acid: Similar structure but with a chlorine atom instead of a methylthio group.
6-Methylnicotinic acid: Lacks the methylthio group, affecting its chemical reactivity and biological activity.
2-Methyl-6-(trifluoromethyl)nicotinic acid: Contains a trifluoromethyl group, which significantly alters its electronic properties and reactivity.
Uniqueness
2-Methyl-6-(methylthio)nicotinic acid is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This group can participate in specific interactions and reactions that are not possible with other similar compounds, making it valuable for specialized applications in research and industry.
属性
分子式 |
C8H9NO2S |
|---|---|
分子量 |
183.23 g/mol |
IUPAC 名称 |
2-methyl-6-methylsulfanylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H9NO2S/c1-5-6(8(10)11)3-4-7(9-5)12-2/h3-4H,1-2H3,(H,10,11) |
InChI 键 |
HUYBFOHLVMQBPF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=N1)SC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



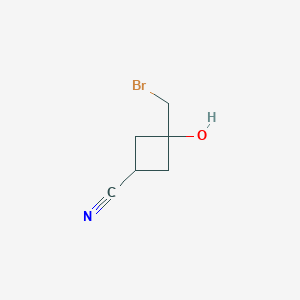
![(But-3-en-2-yl)[(3-methyloxetan-3-yl)methyl]amine](/img/structure/B13008932.png)
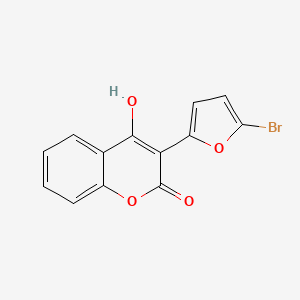
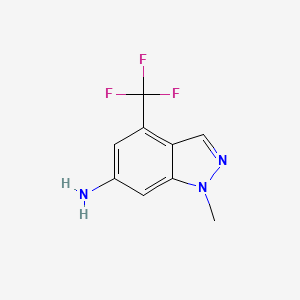
![Ethyl [3,4'-bipyridine]-6-carboxylate](/img/structure/B13008956.png)
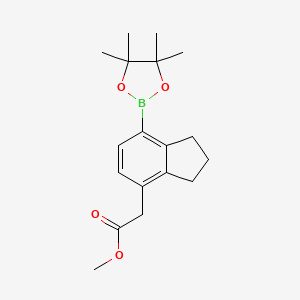
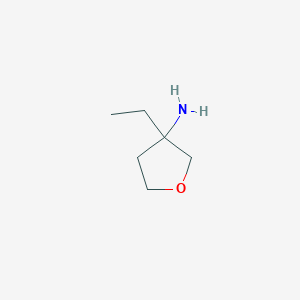
![N-(4-Bromo-3-methylphenyl)-5,7-dichlorothiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B13008968.png)
![2-{Spiro[3.3]heptan-2-ylidene}acetic acid](/img/structure/B13008970.png)
